(Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-5-2-3-7-17(14)19-21-18(26-22-19)11-15-6-4-9-23(12-15)20(24)16-8-10-25-13-16/h2-3,5,7,15-16H,4,6,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAPASQODQSAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic derivative that integrates a tetrahydrofuran moiety with a piperidine and an oxadiazole ring. This structural configuration suggests potential biological activities, particularly in pharmacology, due to the presence of the oxadiazole ring, known for its diverse biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds featuring the oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Oxadiazole Derivative A | E. coli | 15 | 500 |
| Oxadiazole Derivative B | S. aureus | 20 | 500 |
Antifungal Activity
The oxadiazole derivatives also exhibit antifungal properties. A study indicated that certain oxadiazole compounds demonstrated effective inhibition against fungi such as Candida albicans and Aspergillus niger .
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative C | C. albicans | 1.95 µg/mL |
| Oxadiazole Derivative D | A. niger | 3.91 µg/mL |
Anticancer Activity
The compound's structure suggests potential anticancer activity. Research has shown that oxadiazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Emerging data indicate that certain oxadiazole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative disorders like Alzheimer's disease. These compounds can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a recent study published in Pharmaceutical Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their antibacterial activity using the agar diffusion method. Among these, one derivative exhibited a significant zone of inhibition against Pseudomonas aeruginosa , suggesting its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Antifungal Activity Assessment
Another study focused on the antifungal properties of oxadiazole derivatives against various fungal pathogens. The results indicated that certain compounds had MIC values significantly lower than conventional antifungal agents, highlighting their potential as new antifungal therapies .
Q & A
Q. What analytical methods are recommended to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the integration and chemical shifts of the tetrahydrofuran, piperidine, and o-tolyl substituents. Pay attention to splitting patterns for stereochemical assignments (e.g., piperidine ring conformation) .
- Infrared (IR) Spectroscopy: Identify key functional groups, such as the carbonyl group (C=O stretch ~1650–1750 cm) and the 1,2,4-oxadiazole ring (C=N stretches ~1500–1600 cm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula via exact mass analysis, focusing on diagnostic fragments (e.g., loss of the tetrahydrofuran moiety) .
- HPLC with UV/Vis Detection: Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .
Q. How can researchers design a synthetic route for this compound?
Methodological Answer:
- Key Steps:
Oxadiazole Formation: React o-tolyl amidoxime with a suitable acyl chloride (e.g., chloroacetylpiperidine) under microwave-assisted conditions (120°C, 30 min) to form the 1,2,4-oxadiazole core .
Piperidine Functionalization: Introduce the tetrahydrofuran-3-yl methanone group via a nucleophilic substitution or coupling reaction (e.g., using EDCI/HOBt in DMF) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like mGlu5 (metabotropic glutamate receptor 5), leveraging structural analogs (e.g., ADX47273) as reference ligands .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, focusing on the oxadiazole and tetrahydrofuran moieties .
- Molecular Dynamics Simulations: Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories using GROMACS .
Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole-containing analogs?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) across studies. For example, use HEK293 cells transfected with mGlu5 for consistent functional assays .
- Orthogonal Assays: Cross-validate results using calcium flux assays (FLIPR) and cAMP accumulation tests to confirm receptor modulation .
- Meta-Analysis: Compare substituent effects (e.g., o-tolyl vs. p-tolyl) using published SAR data to identify trends in potency or selectivity .
Q. What in vitro assays are suitable for evaluating ADME/Tox properties?
Methodological Answer:
- Microsomal Stability: Incubate the compound with rat liver microsomes (RLM) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
- Caco-2 Permeability: Assess intestinal absorption using a monolayer model, calculating apparent permeability () .
- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) to predict drug-drug interactions .
Q. How can the stereochemical impact of the tetrahydrofuran moiety be experimentally determined?
Methodological Answer:
- Chiral HPLC: Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) to assess optical purity .
- X-ray Crystallography: Co-crystallize the compound with a protein target (e.g., mGlu5) to resolve absolute configuration .
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra to confirm stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
